molecular formula C19H12N2O4 B11712451 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11712451
M. Wt: 332.3 g/mol
InChI Key: VWIKRRSZNVEHSD-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound features a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of a nitro group and a methylphenyl group adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to yield the desired isoquinoline derivative.

Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water . These methods aim to improve the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Scientific Research Applications

2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are known for their biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.

Comparison with Similar Compounds

2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared to other isoquinoline derivatives, such as 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dithione . While both compounds share a similar core structure, the presence of different substituents (e.g., nitro vs. dithione) imparts distinct chemical and biological properties. Other similar compounds include quinoline and its derivatives, which also exhibit a wide range of biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological pathways, and potential therapeutic applications.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(3-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N2O4/c1-11-4-2-5-12(10-11)20-18(22)14-7-3-6-13-16(21(24)25)9-8-15(17(13)14)19(20)23/h2-10H,1H3

InChI Key

VWIKRRSZNVEHSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

Origin of Product

United States

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